molecular formula C12H11NOS B1682317 Thionalide CAS No. 93-42-5

Thionalide

Cat. No. B1682317
CAS RN: 93-42-5
M. Wt: 217.29 g/mol
InChI Key: SGMHGVVTMOGJMX-UHFFFAOYSA-N
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Description

Thionalide is a chemical compound with the molecular formula C12H11NOS . It is also known by other names such as Thiolanilide, Thionalid, and 2-Mercapto-N-2-naphthylacetamide .


Synthesis Analysis

Thioamides, a group to which Thionalide belongs, are typically prepared by treating amides with phosphorus sulfides . This reaction was first described in the 1870s . Alternative routes include the use of Lawesson’s reagent or the reaction of nitriles with hydrogen sulfide .


Molecular Structure Analysis

The Thionalide molecule contains a total of 27 bonds. There are 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aliphatic), and 1 thiol .

Scientific Research Applications

Terahertz Technology in Biomedical Applications

Terahertz (THz) technology, including imaging and sensing, is increasingly utilized in various medical and security applications. It offers potential in cancer diagnosis, burn diagnosis, and identifying concealed substances. This technology's advancement has led to renewed interest in its biological effects, particularly in health hazard evaluation and safety standards development. This is crucial for the safe application of THz systems in medical contexts (Wilmink & Grundt, 2011).

Terahertz Spectroscopy and Imaging

Terahertz spectroscopy and imaging have been widely applied in biomedicine. Techniques like THz microfluidic chips and scattering-type scanning near-field THz spectroscopy have shown potential in overcoming some of THz technology's limitations. These applications span amino acid and polypeptide analysis, DNA research, protein studies, cancer detection, and other biomedical areas (Gong et al., 2019).

Tandem High-Resolution Mass Spectrometry

Tandem high-resolution mass spectrometry (THRMS) has gained prominence in various research fields, including pharmaceutical research, food safety, and environmental studies. It is particularly useful for identifying constituents in herbs and formulae, pharmacokinetics, omics, and drug degradation. THRMS's versatility in medical research, environmental protection, and food safety showcases its significant application range (Lin et al., 2015).

Thiol-click Chemistry in Synthesis

Thiol-click chemistry is a versatile toolbox for chemical synthesis and materials applications. It is highly effective under benign conditions and interacts with a broad range of chemical species. This chemistry finds applications in various fields, including the chemical, biological, physical, materials, and engineering sectors, demonstrating its multifaceted utility (Hoyle et al., 2010).

Biomedical Applications of Terahertz Technology

Terahertz radiation's noninvasive and nonionizing properties make it highly suitable for biomedical research. Advancements in THz instrumentation have led to breakthroughs in THz biomedical research, encompassing studies of biomolecules like DNA/RNA, amino acids, proteins, and carbohydrates, as well as cells and tissues. The potential biological effects of THz radiation are also a focus in this context (Yang et al., 2016).

properties

IUPAC Name

N-naphthalen-2-yl-2-sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NOS/c14-12(8-15)13-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMHGVVTMOGJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50239222
Record name Thionalide
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Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White to ivory-colored solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Thionalide
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Product Name

Thionalide

CAS RN

93-42-5
Record name Thionalide
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Record name Thionalide
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Record name Thionalide
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Record name 2-mercapto-N-2-naphthylacetamide
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Record name THIONALIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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